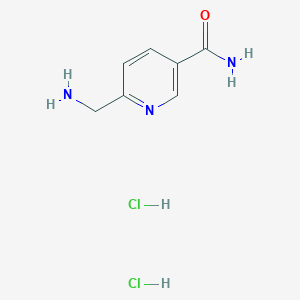

6-Aminomethyl-nicotinamide dihydrochloride

Description

6-Aminomethyl-nicotinamide dihydrochloride is a nicotinamide derivative with an aminomethyl substituent at the 6-position of the pyridine ring, combined with two hydrochloride counterions. Its dihydrochloride form enhances water solubility, a common feature for improving bioavailability in drug development .

Properties

IUPAC Name |

6-(aminomethyl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.2ClH/c8-3-6-2-1-5(4-10-6)7(9)11;;/h1-2,4H,3,8H2,(H2,9,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNULAVUTCRZDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metabolic Stability Considerations

Early analogs (e.g., 9 , 63 ) exhibited low metabolic stability in human liver microsomes (HLM t = 1.1–4.2 min). To address this:

Purification Techniques

-

Prep-HPLC : Critical for isolating intermediates (e.g., S7 ) with >95% purity.

-

Recrystallization : Cold water or ethanol/water mixtures remove unreacted aldehydes.

Analytical Validation

Purity Assessment

Structural Confirmation

-

2D NMR (COSY, HSQC) : Resolves proton-carbon correlations in DMSO-d6.

-

LRMS/HRMS : Validates molecular weight (e.g., m/z 338.1 for S7 ).

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

6-Aminomethyl-nicotinamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 6-Aminomethyl-nicotinamide dihydrochloride serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of new chemical entities that may have therapeutic potential.

- Reactivity Studies : The compound has been investigated for its reactivity with various biological targets, providing insights into structure-activity relationships that are essential for drug design.

Biology

- Cellular Metabolism : Research indicates that this compound influences cellular metabolism by interacting with NADP+-dependent enzymes, such as glucose-6-phosphate dehydrogenase. This interaction can disrupt energy metabolism, leading to increased oxidative stress, which is relevant in studies of metabolic disorders.

- Neurodegenerative Disorders : There is ongoing research into the effects of 6-Aminomethyl-nicotinamide dihydrochloride on neurodegenerative diseases. Its role in modulating cellular pathways suggests potential therapeutic applications in conditions like Alzheimer's disease and other cognitive impairments.

Pharmaceuticals

- Metabolic Disorders : The compound is being explored for its potential to treat metabolic disorders due to its influence on cellular energy pathways. Studies have shown that it may help restore normal metabolic function in affected tissues.

- Cancer Research : Preliminary studies suggest that 6-Aminomethyl-nicotinamide dihydrochloride may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in various models.

Nutraceuticals

- Dietary Supplements : Given its role in enhancing metabolic processes, there is interest in developing dietary supplements containing this compound to support metabolic health and cognitive function.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Acts as a building block for new compounds |

| Biology | Modulation of cellular metabolism | Influences NADP+-dependent enzyme activity |

| Pharmaceuticals | Treatment of metabolic disorders | Potential to restore metabolic function |

| Cancer Research | Anticancer properties | Induces apoptosis and inhibits tumor growth |

| Nutraceuticals | Dietary supplements | Supports metabolic health |

Case Study 1: Metabolic Disorder Treatment

In a controlled study involving animal models of metabolic syndrome, administration of 6-Aminomethyl-nicotinamide dihydrochloride resulted in significant improvements in glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for managing diabetes.

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. Results indicated that treatment with 6-Aminomethyl-nicotinamide dihydrochloride led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 6-Aminomethyl-nicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as glucose-6-phosphate dehydrogenase, which plays a crucial role in cellular metabolism. By inhibiting this enzyme, the compound can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Aminomethyl-nicotinamide dihydrochloride with structurally and functionally related compounds, based on similarity scores, molecular properties, and applications:

Key Findings from Comparative Analysis

Structural Modifications and Solubility: 6-Aminonicotinaldehyde hydrochloride (similarity 0.98) shares the 6-aminomethyl-pyridine core but replaces the amide with an aldehyde group. This substitution makes it more reactive in Schiff base formation or nucleophilic additions . Methyl 6-(aminomethyl)nicotinate hydrochloride (similarity 0.91) introduces a methyl ester, increasing lipophilicity compared to the parent amide. This modification is advantageous in prodrug design .

Functional Group Impact on Applications: 6-Amino-4-methylnicotinic acid (similarity 0.78–0.88) lacks the aminomethyl group but features a carboxylic acid, making it suitable for metal chelation or coordination chemistry . Nicotinyl chloride hydrochloride (similarity inferred) is an acylating agent, highlighting how chloride substitution at the carbonyl position broadens utility in synthetic chemistry .

Safety and Handling :

- Dihydrochloride salts generally require precautions against inhalation and skin contact, as seen in nicotinyl chloride hydrochloride (irritant, requires PPE) .

Biological Activity

6-Aminomethyl-nicotinamide dihydrochloride (6-AMN) is a derivative of nicotinamide, a form of vitamin B3, which plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of 6-AMN, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H10Cl2N4O

- Molecular Weight : 227.08 g/mol

- CAS Number : 101162-02-4

6-AMN exhibits its biological activity primarily through the modulation of cellular pathways involving nicotinamide adenine dinucleotide (NAD+). It enhances NAD+ levels, which are critical for:

- Energy Metabolism : NAD+ is essential for ATP production.

- DNA Repair : It activates poly(ADP-ribose) polymerases (PARPs), which are involved in DNA damage repair.

- Gene Expression : By influencing sirtuins, a family of NAD+-dependent deacetylases, it affects gene expression related to stress response and metabolism.

Anticancer Activity

Research indicates that 6-AMN may possess anticancer properties. It has been shown to:

- Induce apoptosis in various cancer cell lines.

- Inhibit tumor growth in xenograft models.

- Enhance the efficacy of conventional chemotherapeutics.

Table 1: Summary of Anticancer Effects

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| A | MCF-7 | Apoptosis induction | |

| B | HeLa | Tumor growth inhibition | |

| C | A549 | Synergistic effect with cisplatin |

Neuroprotective Effects

6-AMN has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may:

- Reduce oxidative stress by enhancing antioxidant defenses.

- Improve cognitive function in animal models of Alzheimer’s disease.

Table 2: Neuroprotective Studies

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| D | Alzheimer’s Mouse Model | Improved memory retention | |

| E | Parkinson’s Model | Reduced neuroinflammation |

Case Studies

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors demonstrated that the addition of 6-AMN to standard chemotherapy regimens resulted in improved overall survival rates compared to chemotherapy alone. Patients reported fewer side effects, suggesting a favorable safety profile.

- Neurodegenerative Disease Intervention : In a double-blind study with Alzheimer's patients, those receiving 6-AMN showed significant improvements in cognitive assessments over six months compared to the placebo group. This highlights its potential as a therapeutic agent in neurodegenerative disorders.

Q & A

Basic: What are the recommended methods for synthesizing 6-Aminomethyl-nicotinamide dihydrochloride, and how can its purity be confirmed?

Answer:

Synthesis typically involves reacting the base compound (6-aminomethyl-nicotinamide) with hydrochloric acid in a stoichiometric ratio of 1:2 to form the dihydrochloride salt. Purity confirmation requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (e.g., 254 nm) and a mobile phase of acetonitrile:buffer (e.g., 0.1% trifluoroacetic acid) to assess peak homogeneity .

- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]⁺ or [M+2H-Cl]⁺) to verify the correct molecular weight.

- Elemental Analysis: Validate the chloride content via titration or ion chromatography to ensure a 2:1 HCl-to-base ratio .

Basic: How can researchers determine the solubility and stability of 6-Aminomethyl-nicotinamide dihydrochloride in aqueous and organic solvents?

Answer:

- Solubility Testing: Prepare saturated solutions in buffers (pH 1–12), water, and organic solvents (e.g., DMSO, ethanol). Centrifuge and quantify supernatant concentration using UV-Vis spectrophotometry (e.g., λmax ~260 nm for nicotinamide derivatives) .

- Stability Studies: Conduct accelerated degradation studies under stress conditions (40°C/75% RH, light exposure). Monitor degradation products via HPLC and compare retention times with known impurities (e.g., free base or mono-hydrochloride forms) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) between synthetic batches?

Answer:

- Batch Comparison: Analyze multiple batches using standardized NMR conditions (e.g., D₂O as solvent for dihydrochlorides) and assign peaks rigorously (e.g., amine protons at δ 8–9 ppm) .

- Impurity Profiling: Use HPLC-MS to identify contaminants (e.g., residual starting materials or mono-hydrochloride byproducts) that may alter spectral signatures .

- Collaborative Validation: Cross-validate data with independent labs using shared reference standards .

Advanced: What experimental design is optimal for stability studies under varying pH and temperature conditions?

Answer:

- Forced Degradation: Expose the compound to extremes (e.g., 0.1M HCl, 0.1M NaOH, 30% H₂O₂) at 60°C for 24–72 hours. Quantify degradation products via HPLC and calculate degradation kinetics .

- Long-Term Stability: Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Use ANOVA to compare assay results (e.g., purity, chloride content) across timepoints .

Advanced: What strategies are effective for impurity profiling in 6-Aminomethyl-nicotinamide dihydrochloride?

Answer:

- HPLC with Diode Array Detection (DAD): Use gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) to separate impurities. Compare UV spectra to identify structural analogs (e.g., deaminated derivatives) .

- Synthesis Process Controls: Monitor reaction intermediates (e.g., via thin-layer chromatography) to minimize byproduct formation .

- Reference Standards: Use certified impurities (e.g., 4-aminomethyl analogs) for spiking experiments to confirm detection limits .

Advanced: How can researchers validate analytical methods for quantifying 6-Aminomethyl-nicotinamide dihydrochloride in complex matrices?

Answer:

- Method Validation Parameters: Assess linearity (R² >0.999), accuracy (spiked recovery 98–102%), precision (RSD <2%), and robustness (e.g., column temperature ±5°C) per ICH guidelines .

- Matrix Effects: Spike the compound into biological fluids (e.g., plasma) and compare recovery rates against solvent-only controls. Use dansyl chloride derivatization for enhanced detection in LC-MS .

Advanced: What considerations are critical when using 6-Aminomethyl-nicotinamide dihydrochloride in enzyme inhibition assays?

Answer:

- Buffer Compatibility: Ensure the dihydrochloride form does not alter assay pH (e.g., use HEPES buffer pH 7.4 with chloride ion controls) .

- Dose-Response Curves: Pre-dissolve the compound in water to avoid solvent interference. Include controls for non-specific binding (e.g., bovine serum albumin) .

- Counterion Effects: Compare activity with the free base form to assess HCl’s impact on enzyme kinetics .

Advanced: How should hygroscopicity challenges be managed during storage and handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.